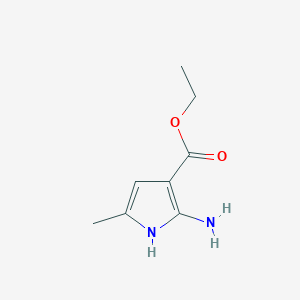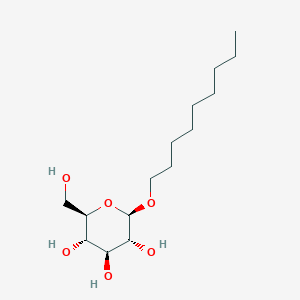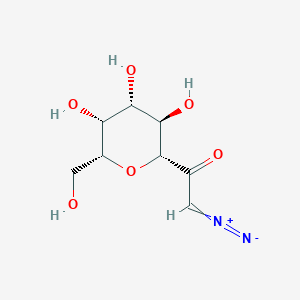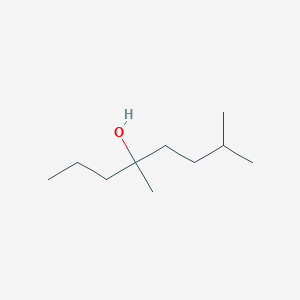
2-amino-5-méthyl-1H-pyrrole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate involves reactions that yield pyrrole-2-carboxylic acid derivatives. A notable method described involves the reaction between 2H-azirines and enamines, resulting in a mixture of dihydropyrroles, which upon acid treatment, yield the desired compounds in moderate to high yields (Law et al., 1984). Another approach for its synthesis involves the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and 4-hydroxycoumarin to produce substituted derivatives (Dmitriev et al., 2015).
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate derivatives. For instance, the molecular structure of a closely related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, was determined, showcasing the coplanar, centrosymmetric, hydrogen-bonded pairs of molecules (Law et al., 1984). Another study provided detailed insights into the crystal and molecular structure of a substituted derivative through X-ray analysis (Dmitriev et al., 2015).
Chemical Reactions and Properties
Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including cyclocondensation and aerial oxidation. These reactions highlight the compound's reactivity and its potential for further chemical transformations. Aerial oxidation of related 3-amino-2,5-dimethylpyrroles, for example, indicated the compound's susceptibility to oxidation, leading to the formation of 2-hydroxy-2H-pyrroles (Cirrincione et al., 1987).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate derivatives, are crucial for their application in chemical synthesis. These properties are influenced by the compound's molecular structure and substituents. Research on related compounds, such as the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, provides insight into how structural differences affect physical properties (Minga, 2005).
Applications De Recherche Scientifique
Synthèse de disulfures de pyrrole
Les disulfures de pyrrole sont des structures fondamentales largement présentes dans les peptides, les produits naturels et les molécules pharmaceutiques. Le composé « 2-amino-5-méthyl-1H-pyrrole-3-carboxylate d'éthyle » peut être utilisé dans la synthèse de disulfures de pyrrole. Ce processus implique l'utilisation de β-cétothioamides et de cyanoacétate d'éthyle comme substrats, la lipase servant de catalyseur . Cette approche présente une nouvelle application de la lipase dans la promiscuité catalytique enzymatique et offre une avancée significative dans la voie de synthèse des disulfures de pyrrole .
Synthèse de dérivés d'indole
Les indoles sont un système hétérocyclique important dans les produits naturels et les médicaments. Ils jouent un rôle majeur en biologie cellulaire et sont utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain . Le composé « this compound » pourrait potentiellement être utilisé dans la synthèse de dérivés d'indole, étant donné sa similitude structurelle avec les indoles .
Activités anti-inflammatoires et analgésiques
Certains dérivés du « this compound » ont montré des activités anti-inflammatoires et analgésiques . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement de l'inflammation et de la douleur .
Mécanisme D'action
Orientations Futures
The future directions in the research and application of “ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate” could involve exploring its potential uses in various fields of chemistry, such as the synthesis of new heterocyclic compounds . Additionally, the development of environmentally friendly biocatalytic processes for its synthesis aligns with the current mainstream research direction of green chemistry .
Propriétés
IUPAC Name |
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBCXZWPAGUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556510 | |
| Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108290-85-3 | |
| Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)




![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)
